6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

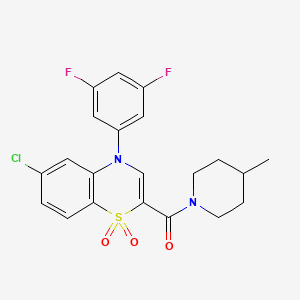

This compound is a benzothiazine derivative characterized by a 1,1-dione core substituted with chlorine at position 6, a 3,5-difluorophenyl group at position 4, and a 4-methylpiperidine-1-carbonyl moiety at position 2.

Properties

IUPAC Name |

[6-chloro-4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClF2N2O3S/c1-13-4-6-25(7-5-13)21(27)20-12-26(17-10-15(23)9-16(24)11-17)18-8-14(22)2-3-19(18)30(20,28)29/h2-3,8-13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOOIMYBYSBOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a benzothiazine core with a chloro substituent and fluorinated phenyl ring, which may contribute to its biological activity.

Recent studies have indicated that compounds similar to this benzothiazine derivative exhibit various mechanisms of action:

- AMPA Receptor Modulation : Compounds in this class have been noted for their role as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .

- Neurotransmitter Regulation : Research has shown that derivatives can increase levels of neurotransmitters like acetylcholine and serotonin in the hippocampus, enhancing cognitive functions .

Neuroprotective Effects

The modulation of AMPA receptors by benzothiazine derivatives indicates potential neuroprotective effects. These compounds may help mitigate excitotoxicity associated with neurodegenerative diseases .

Study 1: Neurotransmitter Release

In a study involving microdialysis in mice, it was observed that the compound could cross the blood-brain barrier and significantly increase neurotransmitter levels in the hippocampus. This suggests a potential application in treating cognitive disorders .

Study 2: Antifungal Mechanism

Another study highlighted that FS5 not only acted directly on fungal cells but also enhanced natural immune responses against infections. This dual action could position similar compounds as valuable adjuncts in antifungal therapy .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related agrochemicals and bioactive molecules:

Table 1: Key Structural and Functional Comparisons

Key Findings from Structural Analysis

Piperidine vs. Hydrazide Moieties: Unlike Chromafenozide’s hydrazide group, the 4-methylpiperidine-carbonyl chain in the target compound may reduce hydrolysis susceptibility, extending half-life in biological systems .

Chlorine Positioning : The 6-Cl substituent on the benzothiazine ring aligns with pyracarbolid’s 6-methyl group, suggesting steric or electronic modulation of enzyme interactions.

Research Findings and Mechanistic Insights

- Hypothetical Targets: Benzothiazine derivatives are known inhibitors of proteases or kinases. The chlorine and fluorine substituents may enhance interactions with catalytic residues, as seen in Fluoroimide’s inhibition of fungal cytochrome P450 enzymes .

- Toxicity Profile: Piperidine-containing compounds often exhibit lower acute toxicity compared to hydrazides (e.g., Chromafenozide), which require metabolic activation for efficacy.

- Synthetic Accessibility : The benzothiazine scaffold is synthetically challenging due to regioselectivity in dione formation. Analogues like pyracarbolid are simpler to produce, highlighting a trade-off between complexity and functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.